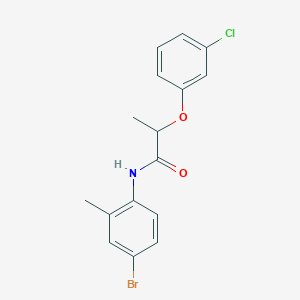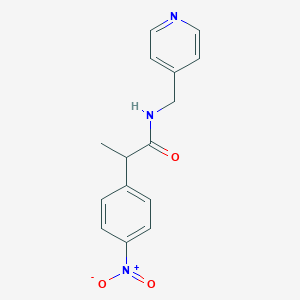
2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide
説明
2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide, also known as NPPB, is a chemical compound that has been used in scientific research for its ability to block chloride channels.
作用機序
2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide blocks chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride ion flux. The exact mechanism of action of this compound is still under investigation, but it is believed to involve a conformational change in the channel protein that prevents chloride ion passage.
Biochemical and Physiological Effects
This compound has been shown to affect a wide range of physiological processes, including cell volume regulation, smooth muscle contraction, and neurotransmission. By blocking chloride channels, this compound can alter the membrane potential of cells and affect their excitability. In addition, this compound has been shown to affect the activity of other ion channels, including calcium and potassium channels.
実験室実験の利点と制限
One of the main advantages of using 2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide in lab experiments is its specificity for chloride channels. This specificity allows researchers to investigate the function of chloride channels without affecting other ion channels. However, this compound also has some limitations. For example, its effects on chloride channels can be variable depending on the specific type of channel being studied. In addition, this compound can have off-target effects on other proteins, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving 2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide. One direction is to investigate the effects of this compound on different types of chloride channels and to determine the mechanisms underlying these effects. Another direction is to explore the potential therapeutic applications of this compound, particularly in the treatment of diseases involving chloride channel dysfunction. Finally, further research is needed to fully understand the off-target effects of this compound and to develop strategies to minimize these effects in lab experiments.
Conclusion
In conclusion, this compound is a valuable tool for investigating the function of chloride channels in scientific research. Its specificity for chloride channels makes it a useful tool for studying these channels, but its off-target effects and variable effects on different types of channels must be taken into account. Further research is needed to fully understand the mechanisms underlying the effects of this compound and to explore its potential therapeutic applications.
科学的研究の応用
2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide has been widely used in scientific research as a tool to investigate the function of chloride channels. Chloride channels play a crucial role in many physiological processes, including cell volume regulation, signal transduction, and neurotransmission. By blocking chloride channels, this compound has been shown to affect these processes, making it a valuable tool for researchers in various fields, including neuroscience, physiology, and pharmacology.
特性
IUPAC Name |
2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13(15-7-9-16(10-8-15)19(21)22)17(20)18-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQDJGLQALWBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-nitrophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4074290.png)
![1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4074295.png)
![2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4074296.png)
![{4-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid](/img/structure/B4074309.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4074317.png)

![3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide](/img/structure/B4074337.png)
![1-[3-(4-chloro-3-methylphenoxy)propyl]azepane oxalate](/img/structure/B4074339.png)
![N-(2-{[2-(3-chlorophenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4074349.png)

![1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate](/img/structure/B4074364.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4074375.png)
![7-{(3-ethoxy-4-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074392.png)
![N-[1-(4-bromophenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4074413.png)